molecular formula C23H15NO4S B10876675 Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate

Naphthalen-1-yl 2-[(4-nitrophenyl)sulfanyl]benzoate

Cat. No.: B10876675
M. Wt: 401.4 g/mol
InChI Key: OARZSPBWOMOSFG-UHFFFAOYSA-N
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Description

1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthyl group, a nitrophenyl group, and a benzoate ester linkage

Preparation Methods

The synthesis of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE typically involves the esterification of 1-naphthol with 2-[(4-nitrophenyl)sulfanyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods might include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium dithionite, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE involves its interaction with molecular targets through its aromatic and nitro groups. These interactions can lead to the inhibition of specific enzymes or the modulation of protein functions. The pathways involved may include binding to active sites of enzymes or altering the conformation of proteins to affect their activity .

Comparison with Similar Compounds

Similar compounds to 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE include other aromatic esters and nitrophenyl derivatives. Some examples are:

The uniqueness of 1-NAPHTHYL 2-[(4-NITROPHENYL)SULFANYL]BENZOATE lies in its combination of the naphthyl and nitrophenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H15NO4S

Molecular Weight

401.4 g/mol

IUPAC Name

naphthalen-1-yl 2-(4-nitrophenyl)sulfanylbenzoate

InChI

InChI=1S/C23H15NO4S/c25-23(28-21-10-5-7-16-6-1-2-8-19(16)21)20-9-3-4-11-22(20)29-18-14-12-17(13-15-18)24(26)27/h1-15H

InChI Key

OARZSPBWOMOSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3SC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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